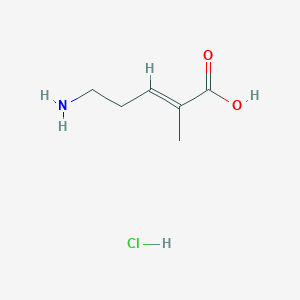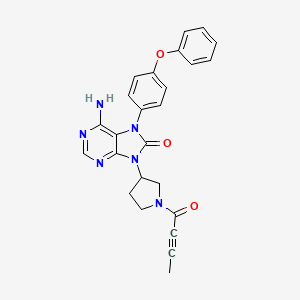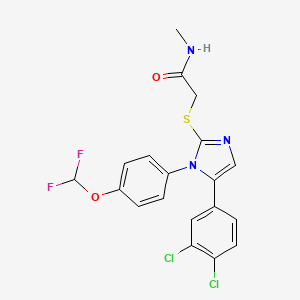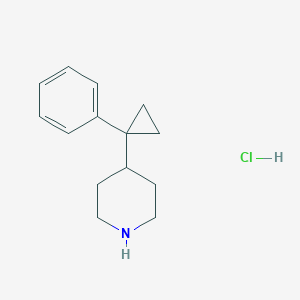![molecular formula C27H22O8 B2469215 methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 858762-41-1](/img/structure/B2469215.png)
methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. This provides a clear picture of the compound’s composition and structure.
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and yields. It also involves analyzing the reaction mechanism and the stereochemistry of the reaction, if applicable.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the three-dimensional structure of the molecule. This includes the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of any functional groups.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes the reactants, products, reaction conditions, and reaction mechanism. It also involves studying the kinetics and thermodynamics of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Synthesis and Material Applications
A Novel Glycoside Lactone Derivative Synthesis describes the synthesis of a compound with a similar complex structure involving a glycoside ring and lactone moiety, highlighting the versatility of such compounds in synthetic organic chemistry (F. Zhang, C. Du, H. Liu, Y. Zhu, 2001).
Towards Nitroxide-Mediated Photopolymerization investigates a compound bearing a chromophore group for use in photoinitiated polymerization, showing the potential of these compounds in developing new materials with controlled polymerization techniques (Y. Guillaneuf, D. Bertin, D. Gigmes, D. Versace, J. Lalevée, J. Fouassier, 2010).
Liquid Crystalline Studies
Substituent Effects on Mesomorphic Properties of Some Liquid Crystals explores how different substituents affect the liquid crystalline properties of similar compounds. This study provides insights into the structural features that influence the mesophases of liquid crystals, which is crucial for designing materials with specific optical properties (S. Takenaka, K. Teshima, 1994).
Antimicrobial and Antifolate Properties
Synthesis and Antifolate Properties of 5,10-Ethano-5,10-dideazaaminopterin demonstrates the antifolate properties of a related compound, emphasizing its potential therapeutic applications and the importance of such compounds in medicinal chemistry (J. Degraw, P. H. Christie, W. T. Colwell, F. M. Sirotnak, 1992).
Antibacterial Effects and Synthesized New Derivatives of 4-hydroxy-chromen-2-one reports the synthesis and antibacterial activity of chromenone derivatives, suggesting the utility of similar structures in developing new antimicrobial agents (A. Behrami, Florent Dobroshi, 2019).
Safety And Hazards
Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. This includes understanding the precautions that need to be taken while handling the compound, and the procedures for its safe disposal.
Orientations Futures
Future directions could involve further studies on the compound’s properties, synthesis of analogs, exploration of its uses, and development of methods for its large-scale production.
I hope this general outline helps! If you have a specific compound or topic in mind, feel free to ask!
Propriétés
IUPAC Name |
methyl 4-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-16-26(35-20-10-6-18(7-11-20)27(30)32-3)25(29)22-13-12-21(14-24(22)34-16)33-15-23(28)17-4-8-19(31-2)9-5-17/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNXHWVXUMAHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2469133.png)
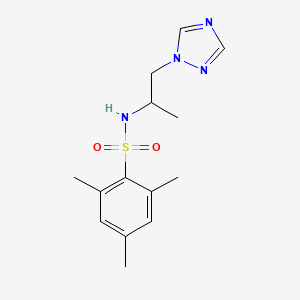
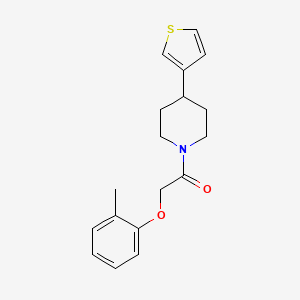
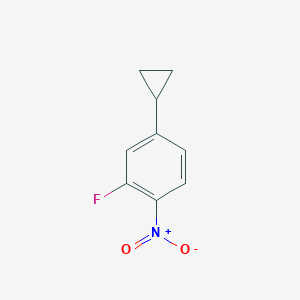
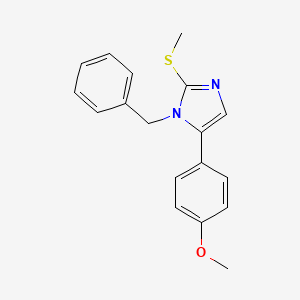
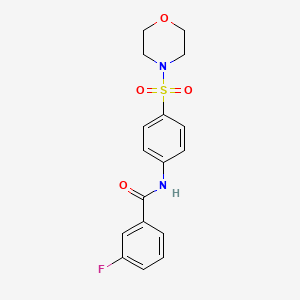
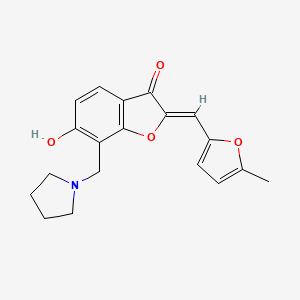
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
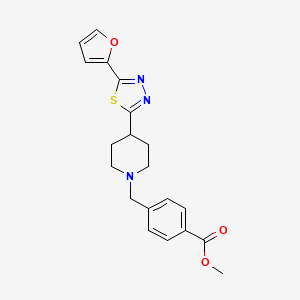
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)
